molecular formula C18H13ClN4OS B2465542 (Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-30-0

(Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2465542
CAS No.: 477190-30-0
M. Wt: 368.84
InChI Key: XZUJSKKBPUNRSO-KQWNVCNZSA-N
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Description

(Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carbohydrazonoyl cyanide moiety, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbohydrazonoyl cyanide moiety, converting it to corresponding amines or hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and hydrazones.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving thiazole derivatives.

Medicine

In medicinal chemistry, (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, while the carbohydrazonoyl cyanide moiety can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(3-chlorophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(3-methoxyphenyl)-4-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(4-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Uniqueness

The uniqueness of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.

Properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-15-7-2-4-12(8-15)17-11-25-18(21-17)16(10-20)23-22-14-6-3-5-13(19)9-14/h2-9,11,22H,1H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJSKKBPUNRSO-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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